(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-[1-ACETYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-ACETYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe final steps often involve the formation of the tetrahydropyrimidine ring and the addition of the hydroxy and cyclohexyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
5-[1-ACETYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-[1-ACETYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[1-ACETYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group and has similar biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a similar structure and pharmacophore, used in enzyme inhibition studies.
4-Methoxyamphetamine: Although structurally different, it shares the methoxyphenyl group and has known biological activities.
Uniqueness
5-[1-ACETYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-CYCLOHEXYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H26N4O5 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-1-cyclohexyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C22H26N4O5/c1-13(27)26-18(14-8-10-16(31-2)11-9-14)12-17(24-26)19-20(28)23-22(30)25(21(19)29)15-6-4-3-5-7-15/h8-11,15,18,29H,3-7,12H2,1-2H3,(H,23,28,30) |
InChI Key |
LQRXZEMMSQMLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C3CCCCC3)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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